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Compound of Interest

Compound Name:
2-Oxaspiro[4.5]decane-3-

carboxylic acid

CAS No.: 2344681-38-3

Cat. No.: B2466033 Get Quote

Introduction & Therapeutic Relevance
Compound: 2-Oxaspiro[4.5]decane-3-carboxylic acid CAS: 2344681-38-3 Molecular Weight:

184.23 g/mol Class: Spirocyclic Ether / Conformationally Restricted Scaffold

Spirocyclic ethers have emerged as critical bioisosteres in modern drug discovery, offering

improved metabolic stability and solubility compared to their aliphatic analogs. Specifically, the

2-oxaspiro[4.5]decane scaffold serves as a lipophilicity-lowering replacement for cyclohexyl or

piperidinyl groups. The 3-carboxylic acid moiety allows for facile coupling to amines, making

this compound a high-value intermediate for synthesizing kinases inhibitors (e.g., EGFR/HER2

targets), GPCR ligands, and peptidomimetics.

Retrosynthetic Analysis
The scalable route relies on constructing the spiro-tetrahydrofuran ring via a 5-exo-trig

iodocyclization of a homoallylic alcohol precursor. This strategy ensures regioselectivity and

allows for the installation of the carboxylic acid via oxidative functionalization.
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Target: 2-Oxaspiro[4.5]decane-3-carboxylic acid
(CAS 2344681-38-3)

Intermediate A:
(2-Oxaspiro[4.5]decan-3-yl)methanol

TEMPO Oxidation

Intermediate B:
3-(Iodomethyl)-2-oxaspiro[4.5]decane

Hydrolysis & Substitution

Precursor C:
1-Allyl-1-(hydroxymethyl)cyclohexane

Iodocyclization (5-exo-trig)

Starting Material:
Ethyl cyclohexanecarboxylate

1. Alkylation
2. Reduction

Click to download full resolution via product page

Figure 1: Retrosynthetic strategy leveraging iodocyclization for spiro-ring formation.[3]

Detailed Experimental Protocol
Stage 1: Assembly of the Acyclic Precursor
Objective: Synthesis of 1-Allyl-1-(hydroxymethyl)cyclohexane.

Step 1.1: alpha-Alkylation
Reagents: Ethyl cyclohexanecarboxylate (1.0 equiv), LDA (1.1 equiv), Allyl bromide (1.2

equiv), THF (anhydrous).
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Protocol:

Charge a reactor with anhydrous THF and cool to -78°C under N2.

Add Lithium Diisopropylamide (LDA) solution slowly, maintaining internal temperature <

-70°C.

Add Ethyl cyclohexanecarboxylate dropwise. Stir for 1 hour to generate the enolate.

Add Allyl bromide dropwise.

Allow the mixture to warm to room temperature (RT) over 4 hours.

Quench: Add saturated NH4Cl solution.

Work-up: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Output: Ethyl 1-allylcyclohexanecarboxylate (Oil).

Step 1.2: Reduction
Reagents: LiAlH4 (1.5 equiv) or Red-Al, THF.

Protocol:

Suspend LiAlH4 in anhydrous THF at 0°C.

Add the crude ester from Step 1.1 dropwise (exothermic).

Warm to RT and reflux for 2 hours to ensure complete reduction.

Quench (Fieser method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then

water (3x mL).

Filter the granular precipitate. Concentrate the filtrate.

Purification: Distillation or flash chromatography (Hex/EtOAc).

Key Intermediate:1-Allyl-1-(hydroxymethyl)cyclohexane.
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Stage 2: Spirocyclization & Functionalization
Objective: Formation of the spiro-ether ring and conversion to the target acid.

Step 2.1: Iodocyclization
Reagents: Iodine (2.0 equiv), NaHCO3 (3.0 equiv), MeCN/H2O (or DCM).

Mechanism: 5-exo-trig cyclization.

Protocol:

Dissolve 1-Allyl-1-(hydroxymethyl)cyclohexane in MeCN.

Add NaHCO3 and cool to 0°C.

Add Iodine portion-wise.[4] Protect from light.

Stir at RT for 12–18 hours. Monitor by TLC (disappearance of alkene).

Work-up: Quench with saturated Na2S2O3 (sodium thiosulfate) to remove excess iodine

(color change from dark to yellow/clear).

Extract with MTBE or EtOAc.

Output:3-(Iodomethyl)-2-oxaspiro[4.5]decane.

Step 2.2: Substitution to Alcohol
Reagents: Potassium Acetate (KOAc, 3.0 equiv), DMF, then K2CO3/MeOH.

Protocol:

Dissolve the crude iodide in DMF. Add KOAc.

Heat to 80–100°C for 6 hours (displaces Iodide with Acetate).

Cool to RT. Add MeOH and K2CO3 (hydrolysis of acetate in situ). Stir for 2 hours.

Work-up: Dilute with water, extract with EtOAc.
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Output:(2-Oxaspiro[4.5]decane-3-yl)methanol.

Step 2.3: Oxidation to Carboxylic Acid (Critical Step)
Reagents: TEMPO (cat.), NaOCl (Bleach), NaBr (cat.), Acetone/Water or DCM/Water.

Protocol (Anelli Oxidation - Scalable):

Dissolve the alcohol (1.0 equiv) in DCM (or Acetone). Add solution of KBr (0.1 equiv) and

TEMPO (0.02 equiv).

Cool to 0°C.

Slowly add aqueous NaOCl (buffered to pH 8.5–9.5 with NaHCO3) while maintaining temp

< 10°C.

Stir vigorously. The reaction is typically fast (< 1 hour).

Quench: Add Na2SO3 (sodium sulfite) solution.

Isolation: Acidify aqueous layer to pH 2–3 with HCl. Extract the carboxylic acid with EtOAc.

Purification: Crystallization from Hexane/EtOAc or column chromatography if necessary.

Final Product:2-Oxaspiro[4.5]decane-3-carboxylic acid.

Process Optimization & Data Summary
Critical Process Parameters (CPPs)
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Parameter Setting Rationale

Temperature (Alkylation) < -70°C

Essential to prevent self-

condensation of the ester

during enolate formation.

Quench (Iodocyclization) Na2S2O3

Complete removal of iodine is

required to prevent product

degradation and color issues.

pH (Oxidation) 8.5 – 9.5

Optimal range for

TEMPO/Bleach cycle; prevents

formation of chlorinated

byproducts.

Safety Exotherm Control

Reduction (LiAlH4) and

Oxidation (NaOCl) are highly

exothermic; strict dosing

control required.

Expected Analytical Data
Appearance: Yellowish viscous oil or low-melting solid.

1H NMR (400 MHz, CDCl3):

δ 9.0–11.0 (br s, 1H, COOH).

δ 4.52 (dd, 1H, H-3, alpha to COOH).

δ 3.73 (s, 2H, H-1, ring CH2 next to O).

δ 1.2–2.3 (m, 12H, Cyclohexane + C4 protons).

Yield: ~40–50% (over final oxidation step); ~25–30% overall.

Workflow Diagram
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Stage 1: Precursor Synthesis Stage 2: Cyclization & Oxidation

Ethyl Cyclohexane-
carboxylate

Alkylation
(LDA, Allyl-Br)

Reduction
(LiAlH4)

1-Allyl-1-
(hydroxymethyl)

cyclohexane

Iodocyclization
(I2, NaHCO3)

Substitution
(KOAc, then Hydrolysis)

Oxidation
(TEMPO/NaOCl)

Final Product
CAS 2344681-38-3
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Figure 2: Step-by-step process workflow for CAS 2344681-38-3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.rsc.org [pubs.rsc.org]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2466033?utm_src=pdf-body-img
https://pubs.rsc.org/en/content/articlepdf/2021/sc/d1sc03615g
https://pdfs.semanticscholar.org/ca06/6452f74dd992bce755cb0d708eb9a17e4590.pdf
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03615g
https://enamine.net/publications/oxa-spirocycles-synthesis-properties-and-applications
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03615g
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03615g
https://enamine.net/publications/oxa-spirocycles-synthesis-properties-and-applications
https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob02833c
https://www.sciencedirect.com/science/article/pii/S095963800280004X
https://www.benchchem.com/product/b2466033?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlepdf/2021/sc/d1sc03615g
https://pdfs.semanticscholar.org/ca06/6452f74dd992bce755cb0d708eb9a17e4590.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2466033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. WO1999033848A1 - Process for preparing enantiomer-enriched hydroxyphosphinyl
derivatives - Google Patents [patents.google.com]

4. Stack-Based Buffer Overflow and SonicOS SSL VPN Tunnel Vulnerability [sonicwall.com]

5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC
Publishing) [pubs.rsc.org]

6. Oxa-spirocycles: synthesis, properties and applications - Enamine [enamine.net]

To cite this document: BenchChem. [Application Note: Scalable Synthesis of CAS 2344681-
38-3]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2466033#scalable-synthetic-route-for-cas-2344681-
38-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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